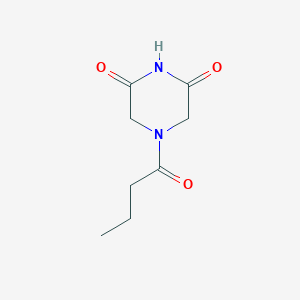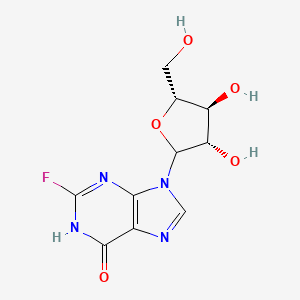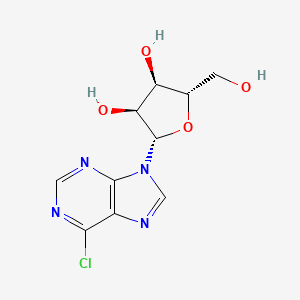
Ketone, methyl 4-pyridyl, O-acetyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ketone, methyl 4-pyridyl, O-acetyloxime typically involves the reaction of 4-acetylpyridine with hydroxylamine to form the oxime, followed by acetylation of the oxime group. The reaction conditions generally include:
Formation of Oxime: 4-acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.
Acetylation: The resulting oxime is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the oxime formation and acetylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ketone, methyl 4-pyridyl, O-acetyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of bases are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various acylated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ketone, methyl 4-pyridyl, O-acetyloxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ketone, methyl 4-pyridyl, O-acetyloxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The acetyl group can undergo hydrolysis, releasing the active oxime moiety, which can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetylpyridine: The parent compound, which lacks the oxime and acetyl groups.
4-Acetylpyridine Oxime: The intermediate compound before acetylation.
Other Acylated Pyridines: Compounds with different acyl groups attached to the pyridine ring.
Uniqueness
Ketone, methyl 4-pyridyl, O-acetyloxime is unique due to its dual functional groups (oxime and acetyl), which provide versatility in chemical reactions and potential biological activities
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
[(E)-1-pyridin-4-ylethylideneamino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(11-13-8(2)12)9-3-5-10-6-4-9/h3-6H,1-2H3/b11-7+ |
Clave InChI |
PCLGAVYMUIMQDC-YRNVUSSQSA-N |
SMILES isomérico |
C/C(=N\OC(=O)C)/C1=CC=NC=C1 |
SMILES canónico |
CC(=NOC(=O)C)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)










